molecular formula C91H149N27O28 B12370527 (4S)-4-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-6-aminohexanoyl]amino]-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S,3R)-1-[[(2S,3S)-1-(carboxymethylamino)-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid

(4S)-4-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-6-aminohexanoyl]amino]-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S,3R)-1-[[(2S,3S)-1-(carboxymethylamino)-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid

Cat. No.: B12370527
M. Wt: 2069.3 g/mol
InChI Key: ZRPZZJCWIPRUMJ-BEVCUQGISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4S)-4-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-6-aminohexanoyl]amino]-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S,3R)-1-[[(2S,3S)-1-(carboxymethylamino)-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid is a complex peptide compound. It is composed of multiple amino acid residues linked together through peptide bonds. This compound is of significant interest in the field of biochemistry and medicinal chemistry due to its intricate structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4S)-4-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-6-aminohexanoyl]amino]-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S,3R)-1-[[(2S,3S)-1-(carboxymethylamino)-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid involves the stepwise coupling of protected amino acids. Each amino acid is protected at its amino and carboxyl groups to prevent unwanted side reactions. The coupling reactions are typically carried out using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in anhydrous conditions. After the coupling of each amino acid, the protecting groups are removed, and the next amino acid is introduced.

Industrial Production Methods: Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques. SPPS allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. This method is highly efficient and allows for the rapid synthesis of complex peptides. The final product is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino acid residues containing hydroxyl groups.

    Reduction: Reduction reactions can occur at the carbonyl groups present in the peptide backbone.

    Substitution: Substitution reactions can take place at the amino groups of the amino acid residues.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions can be carried out using reagents like acyl chlorides or alkyl halides in the presence of a base.

Major Products Formed:

    Oxidation: Oxidized derivatives of the amino acid residues.

    Reduction: Reduced forms of the peptide with altered carbonyl groups.

    Substitution: Substituted peptides with modified amino acid residues.

Scientific Research Applications

Chemistry: The compound is used as a model peptide in studies of peptide synthesis and structure-activity relationships. It serves as a reference for developing new synthetic methodologies and understanding peptide folding and stability.

Biology: In biological research, the compound is used to study protein-protein interactions, enzyme-substrate interactions, and cellular uptake mechanisms. It is also employed in the development of peptide-based drugs and therapeutic agents.

Medicine: The compound has potential applications in the development of peptide-based drugs for treating various diseases, including cancer, infectious diseases, and metabolic disorders. Its complex structure allows for the design of peptides with specific biological activities.

Industry: In the industrial sector, the compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials. These materials have applications in drug delivery, tissue engineering, and biosensing.

Mechanism of Action

The mechanism of action of (4S)-4-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-6-aminohexanoyl]amino]-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S,3R)-1-[[(2S,3S)-1-(carboxymethylamino)-3-methyl-1-oxopentan-2-yl]amino]-3-hydro

Properties

Molecular Formula

C91H149N27O28

Molecular Weight

2069.3 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-6-aminohexanoyl]amino]-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S,3R)-1-[[(2S,3S)-1-(carboxymethylamino)-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C91H149N27O28/c1-10-48(6)72(86(142)101-43-69(129)130)116-89(145)73(49(7)120)113-66(124)42-100-85(141)70(46(2)3)114-82(138)62(40-65(95)123)112-87(143)71(47(4)5)115-81(137)61(39-53-41-98-45-102-53)111-84(140)64-28-21-37-118(64)90(146)59(26-16-19-35-94)109-88(144)74(50(8)121)117-79(135)56(27-20-36-99-91(96)97)105-78(134)58(30-32-68(127)128)108-80(136)60(38-52-22-12-11-13-23-52)110-76(132)55(25-15-18-34-93)104-77(133)57(29-31-67(125)126)107-75(131)54(24-14-17-33-92)106-83(139)63(44-119)103-51(9)122/h11-13,22-23,41,45-50,54-64,70-74,119-121H,10,14-21,24-40,42-44,92-94H2,1-9H3,(H2,95,123)(H,98,102)(H,100,141)(H,101,142)(H,103,122)(H,104,133)(H,105,134)(H,106,139)(H,107,131)(H,108,136)(H,109,144)(H,110,132)(H,111,140)(H,112,143)(H,113,124)(H,114,138)(H,115,137)(H,116,145)(H,117,135)(H,125,126)(H,127,128)(H,129,130)(H4,96,97,99)/t48-,49+,50+,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,70-,71-,72-,73-,74-/m0/s1

InChI Key

ZRPZZJCWIPRUMJ-BEVCUQGISA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)C

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)O)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC1=CN=CN1)NC(=O)C2CCCN2C(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C

Origin of Product

United States

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